2-(Aminomethyl)-7-chloronaphthalene
Overview
Description
2-(Aminomethyl)-7-chloronaphthalene is a useful research compound. Its molecular formula is C11H10ClN and its molecular weight is 191.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photocatalytic Decomposition
Research has explored the photocatalytic decomposition of chloronaphthalenes, compounds closely related to 2-(Aminomethyl)-7-chloronaphthalene, using titanium dioxide (TiO2) and iron nanoparticles in aqueous systems. These studies highlight the compound's role in environmental remediation, particularly in degrading persistent organic pollutants. The decomposition process involves the replacement of the chlorine atom by a hydroxyl group, leading to the breakdown of the naphthalene ring and the formation of non-toxic products like water and carbon dioxide (Qi et al., 2019).
Intermolecular Interactions
Another area of interest is the study of intermolecular interactions, such as those in liquid chloronaphthalene, which can inform on the behavior of this compound in various states. X-ray diffraction methods have been utilized to analyze these interactions, providing insights into the structural organization and molecular packing of chloronaphthalene derivatives in liquid phase (Drozdowski, 2003).
Biodegradation
The biodegradation of chloronaphthalenes by white-rot fungus demonstrates the biological transformation pathways that compounds like this compound might undergo in natural environments. This research is crucial for understanding how such compounds can be biologically decomposed, potentially leading to eco-friendly degradation techniques (Mori et al., 2003).
Adsorption and Dehalogenation
The interaction of chloronaphthalenes with high-carbon iron filings has been studied to understand adsorption and reductive dehalogenation processes, relevant for environmental cleanup and water treatment technologies. These findings are significant for the development of methods to remove harmful chlorinated compounds from water (Sinha & Bose, 2007).
Properties
IUPAC Name |
(7-chloronaphthalen-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c12-11-4-3-9-2-1-8(7-13)5-10(9)6-11/h1-6H,7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUFBNAUGPHCIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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